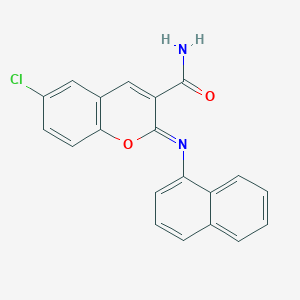

(Z)-6-氯-2-(萘-1-基亚氨基)-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide, also known as NCL-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.

作用机制

Target of Action

Similar compounds have been studied for their inhibitory effects on certain types of fungi .

Mode of Action

It is known that similar compounds can inhibit the growth of certain fungi by interacting with key targets . The interaction results in changes to the microscopic morphology of the fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds have been investigated .

Result of Action

The compound’s action results in significant changes to the microscopic morphology of certain fungi. These changes include hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Additionally, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .

Action Environment

The environment can influence the action, efficacy, and stability of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide. For instance, light exposure can trigger photoisomerization in similar compounds, leading to rapid changes in their physical properties

实验室实验的优点和局限性

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in scientific research. In addition, it has been synthesized using various methods, which makes it readily available for lab experiments. However, one limitation is that the mechanism of action of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is not fully understood. Furthermore, the toxicity and pharmacokinetics of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide have not been fully investigated, which may limit its clinical applications.

未来方向

For (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide include investigating its toxicity and pharmacokinetics in vivo. In addition, further studies are needed to fully understand the mechanism of action of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide. Furthermore, studies are needed to investigate the potential of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, studies are needed to investigate the potential of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide as a lead compound for the development of novel drugs.

合成方法

(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide has been synthesized using various methods, including the condensation reaction of 2-hydroxy-3-naphthaldehyde and 6-chloro-2-aminobenzamide in the presence of acetic acid. Another method involves the reaction of 2-hydroxy-3-naphthaldehyde and 6-chloro-2-aminobenzamide in ethanol under reflux conditions. Both methods have been reported to yield (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide in moderate to good yields.

科学研究应用

晶体学和结构分析

该化合物可用于晶体学和结构分析 . 目标席夫碱化合物的形成是通过2-羟基-1-萘醛和3-硝基苯胺的缩合反应实现的,并通过核磁共振波谱、红外光谱、紫外可见光谱和单晶X射线衍射证实 .

配位化学中的螯合配体

该化合物具有多种应用潜力,特别是作为配位化学中的螯合配体 . 螯合配体是与单个金属原子形成多个键的分子,它们在配位化学中被广泛使用。

均相催化

该化合物还可用于均相催化 . 均相催化是一种催化剂与反应物处于同一相的催化类型,它通常用于工业和研究,用于包括氢化、异构化和氧化在内的反应。

纳米粒子合成

该化合物可用于合成零价铁纳米粒子 . 碱金属萘化物,是强还原剂,已被用于制备零价主族元素和过渡金属的纳米粒子 .

乙烯聚合

6-芳基亚氨基-2-(2-(1-苯基乙基)萘-1-基)亚氨基吡啶衍生物及其铁和钴氯化物已被广泛合成和表征。 目标配合物在乙烯聚合中表现出高活性以及良好的热稳定性 .

属性

IUPAC Name |

6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCHXVVQJIYBMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444433.png)

![3-Benzoyl-6-[4-(dimethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444436.png)

![5-acetyl-6-phenyl-9-(2-phenylmethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444438.png)

![9-(4-butoxyphenyl)-6-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444439.png)

![2-Methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B444440.png)

![10-Acetyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,E][1,4]diazepin-1-one](/img/structure/B444443.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B444447.png)

![10-acetyl-3-(4-butoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444449.png)

![6-(furan-2-yl)-5-hexanoyl-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444451.png)

![3,6-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B444452.png)

![6-(4-methoxyphenyl)-5-propanoyl-9-(2-propoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444453.png)

![Methyl 3-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B444454.png)

![10-acetyl-11-(4-methoxyphenyl)-3-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444456.png)